molecular formula C11H12F4N2O B12228384 3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12228384
M. Wt: 264.22 g/mol
InChI Key: DZOKVIIWYMAEPR-UHFFFAOYSA-N
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Description

3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique chemical and biological properties, which are often attributed to the presence of fluorine atoms. These compounds are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, bioavailability, and metabolic resistance.

Preparation Methods

The synthesis of 3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine involves several steps. One common method includes the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the pyridine ring.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

3-fluoro-N-[(oxolan-2-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine can be compared with other fluorinated pyridine derivatives, such as:

  • 2-fluoropyridine
  • 3-fluoropyridine
  • 4-fluoropyridine
  • 2,6-difluoropyridine

These compounds share similar chemical properties due to the presence of fluorine atoms but differ in their substitution patterns and biological activities. The unique combination of the oxolan-2-ylmethyl and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H12F4N2O

Molecular Weight

264.22 g/mol

IUPAC Name

3-fluoro-N-(oxolan-2-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C11H12F4N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-6-8-2-1-3-18-8/h4-5,8H,1-3,6H2,(H,16,17)

InChI Key

DZOKVIIWYMAEPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=N2)C(F)(F)F)F

Origin of Product

United States

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